Technical Guide: Synthesis of 5-(Thiophen-2-ylsulfanyl)pyridin-2-amine
Technical Guide: Synthesis of 5-(Thiophen-2-ylsulfanyl)pyridin-2-amine
The following technical guide details the synthesis of 5-(Thiophen-2-ylsulfanyl)pyridin-2-amine (CAS: 1021143-18-9). This document is structured for organic chemists and process development scientists, focusing on the most robust, high-yielding transition-metal-catalyzed pathways.
Executive Summary
Target Molecule: 5-(Thiophen-2-ylsulfanyl)pyridin-2-amine
Chemical Formula: C
Retrosynthetic Analysis
The most efficient disconnection relies on the formation of the Carbon-Sulfur (C-S) bond. Nucleophilic Aromatic Substitution (S
Strategic Disconnection
-
Bond to Break: C(sp
)–S bond between the pyridine C5 and the sulfur atom. -
Electrophile: 2-Amino-5-halopyridine (Iodide preferred for faster oxidative addition).
-
Nucleophile: Thiophene-2-thiol.
Figure 1: Retrosynthetic disconnection strategy focusing on the C-S bond formation.
Primary Pathway: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Type)
This is the preferred route for research-scale synthesis (mg to gram scale) due to its high functional group tolerance and reliability. The use of the Xantphos ligand is critical; its large bite angle facilitates the reductive elimination of the C-S bond, which can otherwise be reversible.
Reaction Scheme
2-Amino-5-iodopyridine + Thiophene-2-thiol
Materials & Stoichiometry
| Reagent | Equiv.[1] | Role | CAS |
| 2-Amino-5-iodopyridine | 1.0 | Electrophile | 20511-12-0 |
| Thiophene-2-thiol | 1.1 - 1.2 | Nucleophile | 7774-74-5 |
| Pd | 0.025 (5 mol% Pd) | Catalyst Precursor | 51364-51-3 |
| Xantphos | 0.05 (5 mol%) | Ligand | 161265-03-8 |
| DIPEA (Hünig's Base) | 2.0 | Base | 7087-68-5 |
| 1,4-Dioxane | 0.2 M (Conc.)[2] | Solvent | 123-91-1 |
Step-by-Step Protocol
-
Catalyst Pre-complexation: In a dry vial, mix Pd
(dba) (23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol) in degassed 1,4-dioxane (2 mL). Stir at room temperature for 10 minutes under Argon until the solution turns a clear orange/red. Expert Note: Pre-forming the active L Pd(0) species prevents non-specific precipitation. -
Substrate Addition: To a separate reaction vessel equipped with a reflux condenser, add 2-Amino-5-iodopyridine (220 mg, 1.0 mmol) and Thiophene-2-thiol (128 mg, 1.1 mmol).
-
Combination: Transfer the catalyst solution to the reaction vessel via syringe.
-
Base Addition: Add Diisopropylethylamine (DIPEA) (350 µL, 2.0 mmol).
-
Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor by LCMS for the consumption of the iodide (m/z 221).
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica Gel).
-
Eluent: 0%
5% Methanol in Dichloromethane (DCM). The free amine is polar; MeOH is often required.
-
Mechanistic Logic (Why this works)
The free amine on the pyridine can act as a poisoning ligand, binding to Pd. However, Xantphos binds Pd tightly (bidentate), outcompeting the substrate amine. The use of the Iodide (vs. Bromide) ensures the Oxidative Addition step is rapid, preventing catalyst decomposition.
Alternative Pathway: Copper-Catalyzed Coupling (Ullmann-Type)
This route is more cost-effective for large-scale (multi-gram) preparation but may require higher temperatures and longer reaction times.
Reaction Scheme
2-Amino-5-iodopyridine + Thiophene-2-thiol
Materials & Stoichiometry
| Reagent | Equiv.[1] | Role |
| 2-Amino-5-iodopyridine | 1.0 | Electrophile |
| Thiophene-2-thiol | 1.2 | Nucleophile |
| Copper(I) Iodide (CuI) | 0.10 (10 mol%) | Catalyst |
| 1,10-Phenanthroline | 0.20 (20 mol%) | Ligand |
| K | 2.0 | Base |
| DMF | 0.5 M | Solvent |
Step-by-Step Protocol
-
Setup: Charge a pressure tube or round-bottom flask with 2-Amino-5-iodopyridine (1.0 equiv), CuI (0.1 equiv), 1,10-Phenanthroline (0.2 equiv), and K
CO (2.0 equiv). -
Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles). This is crucial as Cu(I) easily oxidizes to inactive Cu(II) in air.
-
Solvent/Thiol Addition: Add DMF (degassed) followed by Thiophene-2-thiol via syringe.
-
Heating: Heat to 110°C for 16–24 hours.
-
Work-up: Dilute with water and extract with Ethyl Acetate (3x). The DMF must be washed out thoroughly with water/brine to prevent streaking during chromatography.
-
Purification: Similar to the Pd-method, use Flash Chromatography (Hexanes/EtOAc 1:1
100% EtOAc).
Pathway Visualization
The following diagram illustrates the catalytic cycle for the Primary Pathway (Palladium), highlighting the critical "reductive elimination" step that forms the C-S bond.
Figure 2: Palladium(0)/Xantphos catalytic cycle. The bulky ligand accelerates the final reductive elimination step.
Characterization & Quality Control
Upon isolation, the product must be validated using the following parameters:
-
Physical State: Typically a yellow to pale-brown solid.
-
1H NMR (DMSO-d
, 400 MHz):- ~8.0 ppm (d, 1H, Pyridine C6-H) – Deshielded by ring nitrogen.
- ~7.5 ppm (dd, 1H, Pyridine C4-H).
- ~7.6 ppm (d, 1H, Thiophene C5-H).
- ~6.5 ppm (d, 1H, Pyridine C3-H) – Shielded by adjacent amine.
-
~6.0 ppm (s, 2H, -NH
, broad, D O exchangeable).
-
LCMS: ESI+ m/z calculated for [M+H]
= 209.02; Found 209.1.
Safety & Handling
-
Thiophene-2-thiol: Potent stench. Must be handled in a well-ventilated fume hood. Treat all glassware with bleach (sodium hypochlorite) immediately after use to oxidize the thiol and neutralize the odor.
-
2-Amino-5-iodopyridine: Irritant.[3] Avoid dust inhalation.
-
Heavy Metals: Pd and Cu residues must be scavenged (e.g., using QuadraSil scavengers) if the material is intended for biological testing, as metals can interfere with kinase assays.
References
-
Synthesis of 2-Amino-5-iodopyridine
-
Source: Sigma-Aldrich Product 20511-12-0 Technical Data.[3]
-
-
Palladium-Catalyzed C-S Coupling (General Methodology)
- Title: Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temper
- Source:Chemical Science / NIH PubMed Central.
-
URL:[Link]
-
Copper-Catalyzed Thiophene Functionalization
- Title: Copper(I)
- Source:Journal of Organic Chemistry / NIH PubMed Central.
-
URL:[Link]
-
Thiophene-2-thiol Properties
- Source: PubChem Compound Summary.
-
URL:[Link]
Sources
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-アミノ-5-ヨードピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
